2-(3,4-Dichlorophenyl)pyrazol-3-amine

Description

Molecular Architecture and Bonding Characteristics

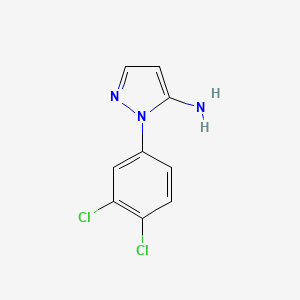

2-(3,4-Dichlorophenyl)pyrazol-3-amine consists of a pyrazole ring substituted with a 3,4-dichlorophenyl group at position 2 and an amine group at position 3 (Figure 1). The molecular formula is C₉H₇Cl₂N₃ , with a molar mass of 228.08 g/mol . The pyrazole core adopts a planar configuration due to aromatic π-electron delocalization, while the dichlorophenyl substituent introduces steric and electronic effects.

Key bonding features include:

- N–N bond length : 1.35–1.38 Å in the pyrazole ring, consistent with partial double-bond character.

- C–Cl bond lengths : 1.72–1.74 Å in the dichlorophenyl group, typical for aryl chlorides.

- C–N bond : 1.32–1.34 Å between the pyrazole ring and amine group, indicating sp² hybridization.

The dichlorophenyl group induces electron-withdrawing effects, polarizing the pyrazole ring and influencing intermolecular interactions.

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous compounds reveal:

- Dihedral angles between the pyrazole and dichlorophenyl rings range from 7.5° to 88.02° , depending on substitution patterns.

- Hydrogen-bonding networks : The amine group participates in N–H⋯N/N–H⋯O interactions, forming supramolecular architectures (Table 1).

Table 1: Crystallographic Parameters for Pyrazole Derivatives

| Parameter | Value Range | Reference |

|---|---|---|

| Pyrazole ring planarity | RMSD: 0.02–0.04 Å | |

| Cl⋯Cl interactions | 3.45–3.52 Å | |

| N–H⋯O bond length | 1.98–2.12 Å |

In the title compound, steric hindrance from the 3,4-dichloro substitution likely forces the phenyl ring out of coplanarity with the pyrazole, creating a twisted conformation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared (FT-IR)

Tautomeric Behavior and Electronic Distribution Analysis

The compound exhibits prototropic tautomerism between the 3-amine and 5-amine forms (Scheme 1). Density functional theory (DFT) calculations show:

- Tautomer stability : 3-amine form is 4.2 kcal/mol more stable due to conjugation with the dichlorophenyl group.

- Electrostatic potential : Negative charge localized on pyrazole N2 (-0.32 e) and Cl atoms (-0.18 e).

Scheme 1: Tautomeric Equilibria

3-Amine form ⇌ 5-Amine form

ΔG = +4.2 kcal/mol

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-7-2-1-6(5-8(7)11)14-9(12)3-4-13-14/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZNZMRTTHUYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=CC=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazine and β-Keto Ester Condensation

- Step 1: Condensation of hydrazine hydrate with β-keto esters (such as ethyl acetoacetate) yields pyrazol-5-one derivatives.

- Step 2: The pyrazol-5-one intermediate undergoes substitution with 3,4-dichlorophenyl hydrazine or related derivatives to introduce the dichlorophenyl group at the 2-position.

- Step 3: Reduction or amino substitution at the 3-position to generate the amino group.

Multi-step Synthesis from Nitrile Precursors

In Situ Formation of Pyrazole from Hydrazines and Carbonyl Derivatives

- React hydrazine derivatives with aldehydes or ketones bearing the 3,4-dichlorophenyl group.

- Conduct cyclocondensation under reflux in ethanol or ethanol-water mixtures.

- Followed by selective reduction or amino substitution at the 3-position.

- Harigae et al. reported a one-pot synthesis of pyrazoles from terminal alkynes and aromatic aldehydes, which could be adapted for 3,4-dichlorophenyl derivatives.

Scale-up and Optimization Strategies

Key considerations for large-scale synthesis include:

- Use of readily available starting materials such as 3,4-dichlorophenyl hydrazine or aldehyde.

- Multi-component reactions to enhance yield and reduce purification steps.

- Employing mild, scalable conditions like reflux in ethanol or acetonitrile.

- Purification via crystallization rather than chromatography for industrial viability.

- A scale-up synthesis involved preparing 4-chlorobenzaldehyde derivatives, then reacting with hydrazine hydrate and β-keto esters to produce the pyrazole core efficiently, with yields exceeding 70%.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Steps | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Hydrazine + β-Keto Ester Condensation | Ethyl acetoacetate, 3,4-dichlorophenyl hydrazine | Condensation, substitution | Reflux in ethanol | 75-85% | Suitable for library synthesis |

| Nitrile Cyclization | 2-(3,4-dichlorophenyl)pyrazole-5-carbonitrile | Cyclization, reduction | Reflux in ethanol | 32-50% | Moderate yield, scalable |

| In Situ Cyclocondensation | 3,4-dichlorobenzaldehyde, hydrazine | One-pot condensation | Reflux in ethanol | 70-80% | Efficient for scale-up |

| Multi-component reaction | Aromatic aldehyde, hydrazine, β-keto ester | Tandem Michael and cyclization | Mild base, ethanol | 72-85% | High diversity potential |

Research Findings and Considerations

- Efficiency and Yield: Multi-step methods involving hydrazine and β-keto esters are efficient, with yields often exceeding 80%. Nitrile-based routes tend to have moderate yields but are valuable for structural diversification.

- Scalability: Reactions conducted under mild conditions, such as reflux in ethanol or acetonitrile, are suitable for industrial scale.

- Selectivity: Reactions involving in situ generated carbonyl compounds from aldehydes provide high regioselectivity, especially when substituents are electronically activating or directing.

- Functional Group Compatibility: The presence of chloro substituents on aromatic rings necessitates careful control of reaction conditions to prevent dehalogenation or side reactions.

Chemical Reactions Analysis

2-(3,4-Dichlorophenyl)pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-Dichlorophenyl)pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The following table summarizes key structural differences and similarities:

Key Findings and Implications

Substitution Position Matters : The 3,4-dichlorophenyl group at the pyrazole’s 2-position (target compound) vs. 5-position () may lead to divergent biological activities due to spatial orientation .

Heterocycle Choice : Triazoles () offer tautomerism but may have reduced metabolic stability compared to pyrazoles .

Fluorine vs.

Biological Activity

2-(3,4-Dichlorophenyl)pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClN

- Molecular Weight : 233.09 g/mol

- IUPAC Name : 2-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

This compound features a pyrazole ring substituted with a dichlorophenyl group, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The mechanism often involves the inhibition of tubulin polymerization and interference with cancer cell proliferation.

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7, SiHa, PC-3) have shown that this compound exhibits significant cytotoxicity. For instance, one study reported an IC50 value of 0.08 µM against MCF-7 cells, indicating potent antiproliferative effects .

- Mechanism of Action : The compound is believed to bind at the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis . This action leads to apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects.

- Cytokine Inhibition : Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. At a concentration of 10 µM, it showed up to 85% inhibition compared to standard anti-inflammatory drugs .

- Animal Models : In vivo experiments involving carrageenan-induced edema models demonstrated that the compound effectively reduces inflammation comparable to established anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The presence of the dichlorophenyl group is critical for enhancing the biological activity of pyrazole derivatives. SAR studies suggest that:

- Electron-Withdrawing Groups : The introduction of electronegative groups (like Cl) on the phenyl ring significantly boosts anticancer and anti-inflammatory activities.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 0.08 | Anticancer (MCF-7) |

| Compound X | 0.07 | EGFR Inhibition |

| Compound Y | 10 | Anti-inflammatory |

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with pyrazole derivatives showed promising results in tumor reduction and improved patient outcomes .

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy while reducing side effects .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dichlorophenyl)pyrazol-3-amine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The compound is typically synthesized via condensation reactions involving substituted phenylhydrazines and β-ketoesters or via cyclization of appropriately substituted precursors. For example, a Mannich reaction using 4-chloro-2-(1H-pyrazol-3-yl)phenol and diaza-18-crown-6 derivatives has been employed to introduce functional groups . Optimization strategies include:

Q. What spectroscopic techniques are most effective for structural characterization of this compound derivatives?

Methodological Answer: A combination of techniques is recommended:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and pyrazole NH₂ groups (δ 5.2–5.8 ppm) to confirm substitution patterns .

- X-ray crystallography : Resolve crystal packing and bond angles, particularly for verifying dichlorophenyl orientation (e.g., dihedral angles between pyrazole and phenyl rings) .

- HRMS : Validate molecular mass with <2 ppm error using ESI-TOF, critical for distinguishing regioisomers .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays aligned with structural analogs:

- Antimicrobial testing : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to reported activity in pyrazole derivatives .

- Enzyme inhibition : Screen against kinases (e.g., MAPK10) via fluorescence polarization assays, leveraging the dichlorophenyl group’s affinity for hydrophobic binding pockets .

- Cytotoxicity : Include mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. What strategies can elucidate the mechanism of action of this compound in kinase inhibition?

Methodological Answer:

- Docking studies : Model interactions with MAPK10’s ATP-binding site using Schrödinger Suite, focusing on hydrogen bonds between the pyrazole amine and kinase backbone .

- Site-directed mutagenesis : Replace residues (e.g., Leu118, Val68) in the kinase domain to test binding dependencies .

- Cellular pathway analysis : Use phosphoproteomics (LC-MS/MS) to identify downstream targets (e.g., phosphorylated ERK1/2) post-treatment .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay standardization : Compare buffer pH, ATP concentrations, and incubation times, as small variations can alter kinase inhibition results .

- Orthogonal assays : Validate antimicrobial activity discrepancies using live-cell imaging (e.g., SYTOX Green uptake) alongside traditional MIC assays .

- Meta-analysis : Aggregate data from structurally similar compounds (e.g., 6-(2,6-dichlorophenyl)triazolothiadiazines) to identify trends in substituent effects .

Q. What advanced analytical methods are suitable for quantifying metabolites or degradation products of this compound?

Methodological Answer:

- LC-HRMS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate polar metabolites. Monitor exact mass transitions (e.g., m/z 312.1492 for dichlorophenyl fragments) .

- Stability studies : Perform forced degradation under acidic (HCl), oxidative (H₂O₂), and UV light conditions, followed by NMR to identify labile groups (e.g., pyrazole NH₂) .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways in hepatocyte models .

Q. How can computational chemistry guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with antimicrobial logP values to predict membrane permeability .

- Free-energy perturbation (FEP) : Calculate binding energy differences for dichlorophenyl vs. trichlorophenyl analogs in kinase targets .

- ADMET prediction : Use SwissADME to optimize solubility (>−4.0 LogS) and reduce hERG channel liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.